molecular formula C6H5Cl2O2P B058146 Phenyl dichlorophosphate CAS No. 770-12-7

Phenyl dichlorophosphate

Cat. No. B058146
M. Wt: 210.98 g/mol
InChI Key: TXFOLHZMICYNRM-UHFFFAOYSA-N
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Patent
US03965220

Procedure details

To a mixture of 225 g. phosphoryl chloride and 2 g. diethylamine hydrochloride there is added 94 g. phenol over a two-hour period at a temperature of 105°-110°C. The temperature is held for two hours at 110°-115°C. to afford phenyl phosphorodichloridate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([Cl:5])(Cl)([Cl:3])=[O:2].Cl.C(NCC)C.[C:12]1([OH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[P:1]([Cl:5])([Cl:3])(=[O:2])[O:18][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)NCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 225 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
P(OC1=CC=CC=C1)(=O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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